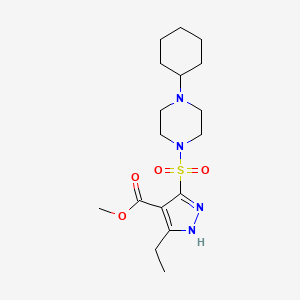
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound featuring a combination of furan, thiophene, and imidazole rings
Mécanisme D'action
Target of Action
It’s known that both thiophene and imidazole derivatives have a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene and imidazole derivatives interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
It’s known that thiophene and imidazole derivatives can affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
It’s known that thiophene and imidazole derivatives have diverse pharmacokinetic properties .
Result of Action
It’s known that thiophene and imidazole derivatives can have a wide range of molecular and cellular effects due to their diverse therapeutic properties .
Action Environment
It’s known that the action of thiophene and imidazole derivatives can be influenced by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These intermediates are then reacted under specific conditions to form the final product. Common synthetic routes include:
Furan-3-ylmethylamine: and 2-thiophenylethylamine as starting materials.
Imidazole-4-sulfonyl chloride: as a key reagent.
Methylating agents: such as methyl iodide or dimethyl sulfate.
Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid, thiophene-2-carboxylic acid.
Reduction: Imidazole-4-methylamine.
Substitution: Various substituted imidazoles and thiophenes.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-3-yl)ethyl)-1H-imidazole-4-sulfonamide
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-3-sulfonamide
Uniqueness: The uniqueness of N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide lies in its specific arrangement of functional groups and heterocyclic rings, which can influence its reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-17-10-15(16-12-17)23(19,20)18(9-13-5-7-21-11-13)6-4-14-3-2-8-22-14/h2-3,5,7-8,10-12H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRXFDHSNEUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2886053.png)

![N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2886056.png)


amino}acetic acid](/img/structure/B2886061.png)



![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2886068.png)


![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
